molecular formula C24H23N5O B2777276 N-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)-2,2-diphenylacetamide CAS No. 1396858-98-2

N-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)-2,2-diphenylacetamide

Cat. No. B2777276
M. Wt: 397.482
InChI Key: ZPMLRHASKBXQMY-UHFFFAOYSA-N
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Description

“N-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)-2,2-diphenylacetamide” is a complex organic compound that contains several functional groups and rings, including a pyrrole ring and a pyrimidine ring . Pyrrole is a five-membered aromatic ring with one nitrogen atom, and pyrimidine is a six-membered ring with two nitrogen atoms . These structures are often found in biologically active compounds .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. Unfortunately, without specific literature or patents describing the synthesis of this exact compound, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound, as implied by its name, includes a pyrrole ring and a pyrimidine ring. These rings are part of larger structures known as heterocycles, which are cyclic compounds that contain atoms of at least two different elements . Heterocycles are common in a wide range of products, including pharmaceuticals, dyes, and plastics .

Scientific Research Applications

DHFR Inhibition and Antitumor Activity

One major area of research application for compounds similar to N-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)-2,2-diphenylacetamide is their use as inhibitors of dihydrofolate reductase (DHFR) and as potential antitumor agents. For example, Gangjee et al. (2007) synthesized a compound as a potential DHFR inhibitor and antitumor agent, showing excellent inhibition of human DHFR and inhibition of tumor cell growth in culture (Gangjee et al., 2007). Similarly, another study by Gangjee et al. (2003) designed and synthesized compounds as potent dual inhibitors of thymidylate synthase (TS) and DHFR, exhibiting significant inhibition against human DHFR (Gangjee et al., 2003).

Antimicrobial Properties

Research has also explored the antimicrobial properties of similar compounds. For instance, Hossan et al. (2012) synthesized a series of pyridines, pyrimidinones, oxazinones, and their derivatives as antimicrobial agents, showing good antibacterial and antifungal activities (Hossan et al., 2012).

Anticancer and Anti-Inflammatory Activity

Furthermore, compounds in this category have been studied for their potential as anticancer and anti-inflammatory agents. For example, Rahmouni et al. (2016) synthesized a series of compounds with promising anticancer and anti-5-lipoxygenase activities, highlighting the potential of these compounds in cancer and inflammation treatments (Rahmouni et al., 2016).

Dual Inhibition of TS and DHFR

The dual inhibition of TS and DHFR is another significant research focus. Gangjee et al. (2006) designed and synthesized compounds as potential dual TS and DHFR inhibitors, with potent inhibitory effects on human TS and DHFR (Gangjee et al., 2006).

Future Directions

The future directions for research on this compound would depend on its intended use. If it shows promise as a drug, for example, future research could involve testing its efficacy and safety in cell cultures and animal models .

properties

IUPAC Name

2,2-diphenyl-N-[2-[(6-pyrrol-1-ylpyrimidin-4-yl)amino]ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N5O/c30-24(23(19-9-3-1-4-10-19)20-11-5-2-6-12-20)26-14-13-25-21-17-22(28-18-27-21)29-15-7-8-16-29/h1-12,15-18,23H,13-14H2,(H,26,30)(H,25,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPMLRHASKBXQMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NCCNC3=CC(=NC=N3)N4C=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)-2,2-diphenylacetamide

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